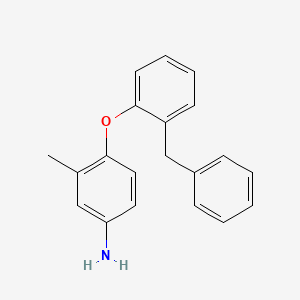

4-(2-Benzylphenoxy)-3-methylaniline

Description

This compound belongs to a broader class of substituted anilines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines lipophilic (benzyl) and electron-donating (phenoxy, methyl) groups, influencing its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

4-(2-benzylphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-15-13-18(21)11-12-19(15)22-20-10-6-5-9-17(20)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDJZXBYERHQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzylphenoxy)-3-methylaniline typically involves the reaction of 2-benzylphenol with 3-methylaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3-methylaniline. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylphenoxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(2-Benzylphenoxy)-3-methylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Benzylphenoxy)-3-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized below:

Notes:

Key Findings :

- The imine condensation–isoaromatization method (used for benzylphenoxy derivatives) provides moderate yields but high regioselectivity .

- Ullmann coupling (for dimethylphenoxy analogues) achieves higher yields due to optimized copper catalysis .

Physicochemical Properties

| Property | This compound | 4-(2,3-Dimethylphenoxy)aniline | 4-(Benzyloxy)-3-methylaniline HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~319.4* | 213.28 | 265.75 |

| Solubility | Low (organic solvents) | Moderate (DMSO) | High (aqueous) |

| LogP (Predicted) | 4.2 | 3.1 | 2.8 |

| Stability | Air-stable | Light-sensitive | Hygroscopic |

*Calculated using evidence-based substituent contributions .

Biological Activity

4-(2-Benzylphenoxy)-3-methylaniline is an organic compound classified as an aniline derivative, characterized by a benzyl group linked to a phenoxy moiety and further connected to a methylaniline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents. Research has demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing critical biological pathways. For instance, it has been suggested that the compound can bind to carbonic anhydrase isoforms, which are essential in various physiological processes.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship (SAR) for this compound was conducted to understand how structural modifications influence its biological activity. This analysis revealed that substitutions on the benzyl or phenoxy groups significantly affect both antimicrobial and anticancer activities.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased anticancer potency |

| Halogenation | Enhanced antimicrobial efficacy |

| Alkyl chain elongation | Reduced potency |

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For example, when compared to 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline, the benzyl-substituted compound exhibited superior activity against specific cancer cell lines while maintaining lower toxicity levels.

Q & A

Q. What are the primary synthetic routes for 4-(2-Benzylphenoxy)-3-methylaniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . For example:

- Suzuki Coupling : A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between a boronic acid derivative and a halogenated aniline precursor. Reaction conditions (e.g., solvent, temperature, base) significantly impact yield. A related study achieved 62–84% yields for analogous aniline derivatives under optimized conditions .

- Benzylphenoxy Attachment : A nucleophilic substitution reaction between 3-methylaniline and a benzylphenoxy halide, using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF). Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzylphenoxy methyl groups, aromatic protons). Chemical shifts for similar compounds range δ 6.5–7.5 ppm (aromatic) and δ 2.0–2.5 ppm (methyl) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 320.15).

- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N percentages .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Oxidative Stability : Susceptible to quinone formation under strong oxidizing agents (e.g., KMnO₄). Store under inert atmosphere (N₂/Ar) at –20°C .

- pH Sensitivity : Stable in neutral to mildly acidic conditions but may degrade in strong bases (e.g., NaOH > 1M) via hydrolysis of the benzylphenoxy group.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The Suzuki-Miyaura mechanism involves three steps:

Oxidative Addition : Pd⁰ inserts into the C–X bond of the halogenated precursor.

Transmetallation : Boronic acid transfers the aryl group to Pd.

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst.

Steric hindrance from the benzylphenoxy group can slow transmetallation, requiring elevated temperatures (80–100°C) .

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

- Enzymatic Assays : The compound’s amine group may inhibit enzymes like monoamine oxidases (MAOs). Activity is quantified via spectrophotometric methods (e.g., monitoring H₂O₂ production with horseradish peroxidase and chromogenic substrates) .

- Ligand-Receptor Studies : Molecular docking simulations predict binding to hydrophobic pockets in receptors (e.g., G-protein-coupled receptors). Radioligand displacement assays using [³H]-labeled analogs validate affinity .

Q. Can computational modeling predict the compound’s electronic properties and reactivity?

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-rich sites for electrophilic substitution. For example, the benzylphenoxy group’s electron-donating effect increases HOMO density at the para position .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to optimize reaction conditions for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.